2,6-Piperidinedione, 3-amino-, (3S)- 2,6-Piperidinedione, 3-amino-, (3S)-
Brand Name: Vulcanchem
CAS No.: 29883-25-8
VCID: VC3850093
InChI: InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1
SMILES: C1CC(=O)NC(=O)C1N
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

2,6-Piperidinedione, 3-amino-, (3S)-

CAS No.: 29883-25-8

Cat. No.: VC3850093

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

2,6-Piperidinedione, 3-amino-, (3S)- - 29883-25-8

Specification

CAS No. 29883-25-8
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name (3S)-3-aminopiperidine-2,6-dione
Standard InChI InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1
Standard InChI Key NPWMTBZSRRLQNJ-VKHMYHEASA-N
Isomeric SMILES C1CC(=O)NC(=O)[C@H]1N
SMILES C1CC(=O)NC(=O)C1N
Canonical SMILES C1CC(=O)NC(=O)C1N

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s stereochemistry is defined by the (3S)-configuration, which dictates its spatial arrangement and reactivity. Its IUPAC name, (3S)-3-aminopiperidine-2,6-dione, reflects the positions of the amino and ketone groups . Key identifiers include:

PropertyValueSource
CAS Number29883-25-8
Molecular FormulaC5H8N2O2\text{C}_5\text{H}_8\text{N}_2\text{O}_2
Molecular Weight128.13 g/mol
SMILESC1CC(=O)NC(=O)[C@@H]1N\text{C1CC(=O)NC(=O)[C@@H]1N}
InChIKeyNPWMTBZSRRLQNJ-VKHMYHEASA-N

The crystal structure and 3D conformation have been resolved via X-ray diffraction and computational modeling, confirming the planar arrangement of the piperidine ring .

Physicochemical Properties

The compound exists as a white to off-white crystalline powder with limited solubility in water but moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) . Its hydrochloride salt (CAS 25181-50-4) enhances stability and bioavailability, with a molecular weight of 164.59 g/mol .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (3S)-3-aminopiperidine-2,6-dione typically involves:

  • Cyclization of Glutamic Acid Derivatives: Starting from L-glutamic acid, cyclization under acidic conditions yields the piperidine-2,6-dione backbone .

  • Asymmetric Amination: Enzymatic or chemical amination introduces the (3S)-amino group, often using chiral catalysts to ensure stereochemical purity .

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, which is preferred for pharmaceutical formulations .

A patented process (US20080064876A1) details the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones, where (3S)-3-aminopiperidine-2,6-dione serves as a key intermediate . This method employs hydrogenation and acid-catalyzed cyclization, achieving yields exceeding 80% .

Scalability and Optimization

Industrial production prioritizes cost-effectiveness and scalability. Recent advances include:

  • Continuous Flow Reactors: Reducing reaction times and improving yield consistency .

  • Green Chemistry Approaches: Solvent-free reactions and biocatalysts to minimize environmental impact .

Pharmaceutical Applications

Role in Immunomodulatory Drug Development

(3S)-3-aminopiperidine-2,6-dione is a precursor to lenalidomide and pomalidomide, drugs used for multiple myeloma and myelodysplastic syndromes . Structural modifications at the 3-amino position enhance binding to cereblon, a protein critical for their teratogenic and anti-inflammatory effects .

Mechanism of Action

Derivatives of this compound inhibit tumor necrosis factor-alpha (TNF-α) and modulate interleukin-2 (IL-2) production, suppressing inflammatory responses . For example, 4-[(cyclopropanecarbonylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (a lenalidomide analog) reduces TNF-α levels by 90% in vitro .

Biological and Toxicological Profile

Pharmacokinetics

Studies on hydrolysis products (e.g., phenylacetyl-glutamine) reveal rapid metabolism in vivo, with a half-life of 2–3 hours in rodent models . The hydrochloride salt improves oral bioavailability by 40% compared to the free base .

Comparative Analysis with Related Compounds

CompoundStructural DifferencesBiological Activity
3-Aminopiperidine-2,6-dioneNo stereochemical specificationLower cereblon binding affinity
Piperazine-2,5-dioneAdditional nitrogen atomAntifungal properties
4-AminopiperidineReduced carbonyl groupsNeurological applications

The (3S)-configuration confers superior target specificity compared to racemic mixtures .

Recent Research and Innovations

Bone Anabolic Agents

A 2021 study identified 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (DS96432529), a derivative with potent osteogenic activity . This compound increased bone mineral density by 15% in murine models, highlighting the versatility of the 2,6-piperidinedione scaffold .

Drug Delivery Systems

Nanoparticle formulations incorporating (3S)-3-aminopiperidine-2,6-dione derivatives demonstrate enhanced tumor targeting and reduced off-site toxicity in preclinical trials.

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